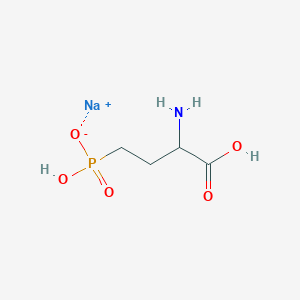

DL-AP4 Sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(3-amino-3-carboxypropyl)-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWPQOULJIILQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-AP4 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of DL-AP4 Sodium salt, a widely used pharmacological tool in neuroscience research. It details the molecular targets, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding.

Core Mechanism of Action: A Selective Agonist of Group III Metabotropic Glutamate (B1630785) Receptors

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a broad-spectrum glutamate receptor ligand, with its L-isomer, L-AP4, being the biologically active enantiomer.[1] It functions as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.[2][3] The Group III mGluRs include four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8.[2][4]

Upon binding to these receptors, particularly at the presynaptic terminal, DL-AP4 initiates a signaling cascade that leads to the inhibition of neurotransmitter release.[5] This is primarily achieved through the activation of the associated Gi/o protein.[3][6] The activation of the Gi/o protein has two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] This reduction in cAMP levels modulates the activity of various downstream effectors, including protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunits of the activated Gi/o protein can directly interact with and modulate the activity of ion channels.[3] A key effect is the inhibition of voltage-gated calcium channels (VGCCs) on the presynaptic membrane.[9] This reduction in calcium influx is a critical step in preventing the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters like glutamate.

In the retina, DL-AP4 is known to block the light response of ON bipolar cells, mimicking the endogenous photoreceptor transmitter.[10]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of L-AP4, the active isomer in the this compound mixture, vary across the different Group III mGluR subtypes. This differential activity is crucial for designing and interpreting experiments aimed at dissecting the specific roles of these receptors.

| Receptor Subtype | EC50 (μM) | Apparent Kd (μM) | Reference(s) |

| mGluR4 | 0.1 - 0.13 | - | [4][11] |

| mGluR6 | 1.0 - 2.4 | - | [11] |

| mGluR7 | 249 - 337 | - | [11] |

| mGluR8 | 0.29 | - | [4][11] |

| General Glutamate Binding | - | 66 (competitive inhibitor) | [12] |

| Hippocampal Synapses | - | 2.5 (antagonizes excitatory synapses) | [12] |

Signaling Pathway Diagram

Caption: Signaling pathway of DL-AP4 at presynaptic terminals.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for Measuring Effects on Synaptic Transmission

This protocol is designed to measure the effect of DL-AP4 on excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

-

Cultured neurons or prepared brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Borosilicate glass pipettes.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2 / 5% CO2.

-

Intracellular solution containing (in mM): appropriate concentrations of a potassium salt (e.g., K-gluconate), EGTA, HEPES, Mg-ATP, and Na-GTP.

-

This compound stock solution.

-

Stimulating electrode.

Procedure:

-

Prepare the brain slice or cultured neuron preparation and place it in the recording chamber, continuously perfusing with oxygenated aCSF.

-

Pull a glass pipette with a resistance of 4-8 MΩ and fill it with the intracellular solution.

-

Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.

-

Hold the neuron at a membrane potential of -70 mV.

-

Position a stimulating electrode near the patched neuron to evoke EPSCs.

-

Record a stable baseline of evoked EPSCs for 5-10 minutes.

-

Bath-apply DL-AP4 at the desired concentration (e.g., 50 µM) by switching the perfusion solution.

-

Record the EPSCs in the presence of DL-AP4 for 10-15 minutes or until a steady-state effect is observed.

-

Wash out the DL-AP4 by perfusing with aCSF and record the recovery of the EPSC amplitude.

-

Data Analysis: Measure the peak amplitude of the EPSCs before, during, and after DL-AP4 application. Calculate the percentage of inhibition of the EPSC amplitude.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of DL-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled Group III mGluR.

Materials:

-

HEK293 or CHO cells stably expressing the target mGluR subtype.

-

Cell culture medium.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell lysis buffer.

-

Plate reader.

Procedure:

-

Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Add varying concentrations of DL-AP4 to the wells and incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-20 minutes.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.

-

Measure the cAMP concentration using a plate reader.

-

Data Analysis: Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response). Plot the percentage of inhibition of forsklin-stimulated cAMP accumulation as a function of the log concentration of DL-AP4 to determine the IC50 value.

Experimental Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Electrophysiological and behavioral evidence that modulation of metabotropic glutamate receptor 4 with a new agonist reverses experimental parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Advent of DL-AP4 Sodium Salt: A Technical Guide to its Discovery and Enduring Impact on Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4), particularly in its sodium salt form, has carved a significant niche in the landscape of neuroscience research. Initially identified as a broad-spectrum glutamate (B1630785) antagonist, its discovery heralded a new era in understanding glutamatergic neurotransmission. Subsequent research revealed its more nuanced role as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), providing a critical pharmacological tool to dissect the complex signaling pathways that govern synaptic function. This in-depth technical guide chronicles the discovery and history of DL-AP4, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of its associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of the central nervous system.

Discovery and Historical Context

The journey of DL-AP4 began with the quest to understand the multifaceted roles of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system[1][2]. Early investigations in the 1970s sought to identify compounds that could selectively antagonize the excitatory actions of glutamate. In 1976, Cull-Candy and colleagues reported that 2-amino-4-phosphonobutyric acid (the active component of DL-AP4) acted as a glutamate antagonist on locust muscle[3]. This initial finding laid the groundwork for its exploration in the vertebrate CNS.

A pivotal moment in the history of DL-AP4 came with the discovery of its ability to depress synaptic transmission in specific hippocampal pathways, such as the lateral perforant path[3][4]. This selective action suggested the existence of a novel glutamate receptor subtype, distinct from the then-known ionotropic receptors. This "AP4 receptor" was later identified as a family of G-protein coupled receptors, now known as the metabotropic glutamate receptors (mGluRs)[4][5][6]. DL-AP4, and more specifically its L-isomer (L-AP4), was instrumental in the characterization of Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), for which it acts as a selective agonist[7][8][9]. This discovery provided neuroscientists with a powerful tool to probe the presynaptic inhibitory functions of these receptors, which play a crucial role in modulating neurotransmitter release[5][6][10].

Physicochemical Properties of DL-AP4 Sodium Salt

This compound is the sodium salt form of DL-2-Amino-4-phosphonobutyric acid.

| Property | Value | Reference |

| Molecular Formula | C4H9NNaO5P | [11] |

| Molecular Weight | 205.08 Da | [11] |

| CAS Number | 1263093-79-3 | [11] |

| Purity | >99% | [11] |

| Form | Solid | [11] |

| Biological Description | Broad spectrum glutamate receptor antagonist; Group III mGluR agonist | [11][12] |

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on DL-AP4 and its enantiomers, highlighting its affinity and efficacy at different receptors and in various experimental preparations.

Table 3.1: Binding Affinities and Dissociation Constants

| Ligand | Preparation | Receptor Target | Value | Units | Reference |

| DL-AP4 | Rat Hippocampal Slice (Lateral Perforant Path) | Presynaptic Glutamate Receptors | Apparent Kd: 2.5 | µM | [3] |

| DL-AP4 | - | Glutamate Binding | Apparent Kd: 66 | µM | [3] |

| [3H]L-AP4 | Rat Brain Membranes | mGluR4 | - | - | |

| L-AP4 | BHK cells transfected with mGluR4 | mGluR4 | EC50: 0.08 | µM | [13] |

| L-thioAP4 | BHK cells transfected with mGluR4 | mGluR4 | EC50: 0.039 | µM | [13] |

Table 3.2: Effective Concentrations in Functional Assays

| Ligand | Preparation | Effect | Concentration | Units | Reference |

| DL-AP4 | Isolated Rod Bipolar Cells | Reduces tonic inward current | 500 | µM | [3] |

| DL-AP4 | Locust Muscle Membrane | Antagonizes glutamate action | 0.1 | M | [3] |

| DL-AP4 | Rat Hippocampal Slice | Blocks light response | 50 | µM | [3] |

| L-AP4 | Cultured Olfactory Bulb Neurons | Maximal inhibition of calcium currents | ~30 | µM | [5] |

| L-AP4 | Rat (in vivo, i.c.v. injection) | Impairment of spatial learning | 80 | mM | [7] |

| L-AP4 | Rat Hippocampus (in vivo, i.c.v. injection) | Reduced evoked baseline responses (8-week-old) | 80 | mM | [14] |

| L-AP4 | Rat Hippocampus (in vivo, i.c.v. injection) | Reduced LTP amplitude (12-week-old) | 80 | mM | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in defining the role of DL-AP4 in neuroscience.

Electrophysiology in Hippocampal Slices

This protocol is a synthesis of methods commonly used to study the effects of DL-AP4 on synaptic transmission and plasticity in the hippocampus.

Objective: To measure the effect of DL-AP4 on excitatory postsynaptic potentials (EPSPs) in the lateral perforant path of the rat hippocampus.

Materials:

-

Adult male Wistar rats

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, saturated with 95% O2 / 5% CO2.

-

This compound

-

Dissection tools

-

Vibratome

-

Recording chamber with perfusion system

-

Glass microelectrodes (for recording and stimulation)

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Place a stimulating electrode in the lateral perforant path and a recording electrode in the dentate gyrus.

-

Deliver single voltage pulses to elicit baseline EPSPs.

-

-

Drug Application:

-

After establishing a stable baseline recording, switch the perfusion to aCSF containing the desired concentration of DL-AP4 (e.g., 10-100 µM).

-

Record the changes in the EPSP amplitude in the presence of the drug.

-

To test for washout, switch the perfusion back to the control aCSF.

-

-

Data Analysis:

-

Measure the slope or amplitude of the EPSPs.

-

Normalize the data to the baseline period and plot the time course of the drug effect.

-

Perform statistical analysis to determine the significance of the drug-induced changes.

-

Whole-Cell Voltage-Clamp in Cultured Neurons

This protocol describes the methodology used to investigate the effects of L-AP4 on calcium currents in cultured neurons[5][6].

Objective: To determine the effect of L-AP4 on voltage-dependent calcium currents in cultured olfactory bulb neurons.

Materials:

-

Primary cultures of olfactory bulb neurons from neonatal rats.

-

External solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose.

-

Internal (pipette) solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP, 0.2 GTP.

-

L-AP4

-

Pertussis toxin (PTX) for some experiments.

-

Patch-clamp setup (amplifier, micromanipulator, data acquisition system).

Procedure:

-

Cell Culture:

-

Prepare primary cultures of olfactory bulb neurons from neonatal rat pups.

-

Plate cells on coated coverslips and maintain in a suitable culture medium.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Voltage-clamp the cell at a holding potential of -80 mV.

-

-

Measurement of Calcium Currents:

-

Evoke calcium currents by depolarizing voltage steps.

-

Record baseline calcium currents in the control external solution.

-

-

Drug Application:

-

Perfuse the chamber with the external solution containing L-AP4 (e.g., 30 µM).

-

Record the calcium currents in the presence of L-AP4.

-

For experiments involving G-protein inhibition, pre-incubate the cells with PTX.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after drug application.

-

Calculate the percentage of inhibition of the calcium current by L-AP4.

-

Signaling Pathways and Experimental Workflows

DL-AP4 Signaling Pathway at Presynaptic Terminals

DL-AP4, primarily through its active L-isomer, activates Group III mGluRs (mGluR4, 6, 7, and 8) which are negatively coupled to adenylyl cyclase[15]. This activation is mediated by a pertussis toxin-sensitive G-protein (Gi/o)[5][6]. The subsequent inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and consequently decreases the release of glutamate[5][6].

Caption: DL-AP4 signaling cascade at a presynaptic terminal.

Experimental Workflow for Investigating Synaptic Plasticity

The following diagram illustrates a typical workflow for studying the effect of DL-AP4 on long-term potentiation (LTP), a cellular model of learning and memory[16][17].

Caption: Experimental workflow for LTP studies involving DL-AP4.

Role in Neuroscience Research and Future Directions

This compound has been an indispensable tool in neuroscience for several decades. Its ability to selectively activate Group III mGluRs has allowed researchers to:

-

Elucidate the role of presynaptic autoreceptors: DL-AP4 has been crucial in demonstrating how presynaptic mGluRs act as a negative feedback mechanism to control glutamate release[10].

-

Investigate synaptic plasticity: Studies using DL-AP4 have shown that Group III mGluRs are involved in modulating long-term potentiation (LTP) and long-term depression (LTD), key processes in learning and memory[14][16].

-

Explore therapeutic potentials: The modulation of glutamatergic transmission by DL-AP4 has spurred interest in targeting Group III mGluRs for the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and Parkinson's disease[2][18].

Future research will likely focus on developing more subtype-selective agonists and antagonists for the different Group III mGluRs to further dissect their individual physiological roles. The continued use of DL-AP4 and its analogs in combination with advanced techniques such as optogenetics and in vivo imaging will undoubtedly provide deeper insights into the complex regulation of synaptic function in both health and disease.

Conclusion

The discovery of this compound and the subsequent elucidation of its mechanism of action represent a landmark in the study of glutamatergic neurotransmission. From its initial characterization as a glutamate antagonist to its refined role as a selective Group III mGluR agonist, DL-AP4 has provided an invaluable pharmacological tool that has significantly advanced our understanding of synaptic regulation. The quantitative data, experimental protocols, and pathway diagrams presented in this guide underscore the profound and lasting impact of DL-AP4 on the field of neuroscience and highlight its continuing relevance for future research and drug development endeavors.

References

- 1. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-AP4 - Wikipedia [en.wikipedia.org]

- 9. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]

- 12. DL-AP4 |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]

- 13. researchgate.net [researchgate.net]

- 14. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of synaptic ion channels in synaptic plasticity | EMBO Reports [link.springer.com]

- 17. Frontiers | Control of Long-Term Plasticity by Glutamate Transporters [frontiersin.org]

- 18. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DL-AP4 Sodium Salt: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of DL-AP4 Sodium Salt (DL-2-Amino-4-phosphonobutyric acid sodium salt). The information is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their studies.

Chemical and Physical Properties

This compound is the sodium salt form of DL-2-Amino-4-phosphonobutyric acid. It is a white to off-white solid compound.[1] The introduction of the sodium salt enhances its solubility in aqueous solutions, making it a convenient form for various experimental applications.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | DL-2-Amino-4-phosphonobutyric acid sodium salt | [2][3] |

| Synonyms | This compound, DL-2-Amino-4-phosphonobutanoic acid sodium salt | [2][3][4] |

| CAS Number | 1263093-79-3 | [2][5][6] |

| Molecular Formula | C₄H₉NNaO₅P | [2][5][6] |

| Molecular Weight | 205.08 g/mol | [2][5][6] |

| Appearance | Solid | [5] |

| Purity | >99% | [5][6] |

| Solubility | Soluble in water (100 mM) | [2][3][6] |

| Storage | Store under desiccating conditions at room temperature. Solutions can be stored at -20°C for up to one month. | [2][5][7] |

| SMILES | C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+] | [5] |

| InChI | InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1 | [5] |

| InChIKey | IGWPQOULJIILQQ-UHFFFAOYSA-M | [5] |

Structure

DL-AP4 is an analogue of the excitatory neurotransmitter glutamate (B1630785). The structure features a phosphonic acid group in place of the distal carboxylic acid group of glutamate. This structural modification is key to its pharmacological activity.

Biological Activity and Mechanism of Action

DL-AP4 is recognized as a broad-spectrum agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[8] These receptors are G-protein coupled receptors (GPCRs) that are typically located on presynaptic terminals and are involved in the modulation of neurotransmitter release.

The L-isomer, L-AP4, is the more active enantiomer and exhibits selectivity for group III mGluRs. The potency of L-AP4 varies across the different subtypes within this group.

Table 2: Potency of L-AP4 at Human Group III mGluR Subtypes

| Receptor Subtype | EC₅₀ (μM) |

| mGluR4 | 0.08 - 0.13 |

| mGluR6 | 1.0 - 2.4 |

| mGluR7 | 150 - 500 |

| mGluR8 | 0.29 |

Data compiled from various in vitro functional assays.

The primary signaling pathway activated by DL-AP4 upon binding to group III mGluRs is the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and voltage-gated calcium channels, ultimately leading to a decrease in neurotransmitter release.

Caption: Canonical Gi/o signaling pathway activated by DL-AP4 at group III mGluRs.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of DL-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled group III mGluR.

Materials:

-

HEK293 or CHO cells stably expressing the target mGluR subtype

-

Cell culture medium

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

96-well or 384-well plates

Procedure:

-

Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to near confluence.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

-

DL-AP4 Treatment: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes at 37°C.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.

-

Incubation: Incubate for an additional 15-20 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis:

-

Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of DL-AP4.

-

Determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of DL-AP4 on synaptic transmission by recording postsynaptic currents.

Materials:

-

Acute brain slices (e.g., hippocampus) or cultured primary neurons.

-

Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal pipette solution containing GTP (e.g., 0.3 mM).

-

Patch-clamp rig with a perfusion system.

-

Bipolar stimulating electrode.

-

This compound.

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons.

-

Recording Setup: Establish a whole-cell recording from a neuron. Clamp the neuron at a holding potential of -70 mV.

-

Baseline Recording: Evoke excitatory postsynaptic currents (EPSCs) by stimulating nearby afferent fibers. Record a stable baseline of EPSCs for 5-10 minutes.

-

DL-AP4 Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound. Record the EPSCs in the presence of DL-AP4.

-

Washout: Wash out the DL-AP4 with aCSF and record the recovery of the EPSC amplitude.

Data Analysis:

-

Measure the peak amplitude of the EPSCs before, during, and after DL-AP4 application.

-

Calculate the percentage of inhibition of the EPSC amplitude by DL-AP4.

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Synthesis

The synthesis of 2-amino-4-phosphonobutanoic acid, the parent compound of this compound, can be achieved through various chemical routes. One common approach involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde. This is followed by a sequence of reactions including cycloaddition of diazomethane, photoelimination of N₂, and acid hydrolysis to yield the final product.[5] The sodium salt is then typically prepared by reacting the free acid with a sodium base.

Applications in Research

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of group III mGluRs. Its applications include:

-

Neuroscience Research: Investigating the role of presynaptic inhibition in synaptic transmission and plasticity.

-

Vision Research: Studying the function of mGluR6 in the "ON" bipolar cells of the retina.

-

Drug Discovery: Serving as a reference compound in the development of novel and selective group III mGluR ligands for the potential treatment of neurological and psychiatric disorders, such as Parkinson's disease, anxiety, and epilepsy.

Conclusion

This compound is a potent and versatile agonist of group III metabotropic glutamate receptors. Its well-characterized chemical properties, mechanism of action, and the availability of detailed experimental protocols make it an indispensable tool for researchers in neuroscience and drug development. This guide provides a solid foundation for the effective utilization of this compound in a variety of research settings.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. benchchem.com [benchchem.com]

- 3. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal transduction, pharmacological properties, and expression patterns of two rat metabotropic glutamate receptors, mGluR3 and mGluR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, glutamate antagonist (CAS 1263093-79-3) | Abcam [abcam.com]

- 7. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-AP4 Sodium Salt in Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) Sodium Salt is a crucial pharmacological tool in neuroscience research, primarily utilized for its activity at metabotropic glutamate (B1630785) receptors (mGluRs). The L-isomer, L-AP4, is a selective and potent agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are predominantly located presynaptically, where they play a critical role in modulating neurotransmitter release. Activation of group III mGluRs by L-AP4 typically leads to the inhibition of synaptic transmission, a mechanism that is central to its neuroprotective and neuromodulatory effects. This technical guide provides an in-depth overview of the pharmacology of DL-AP4 Sodium Salt, its mechanism of action, detailed experimental protocols for its application, and its role in various domains of central nervous system (CNS) research, including synaptic plasticity and neuroprotection.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, and its receptors are broadly classified into ionotropic and metabotropic subtypes. Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. This compound, through its active L-isomer, selectively targets the group III mGluRs.[1] This selectivity has made it an invaluable tool for dissecting the physiological and pathophysiological roles of this receptor subgroup. While some commercial suppliers may broadly classify the DL-racemic mixture as a non-selective glutamate antagonist, its primary and well-characterized action in CNS research is as a group III mGluR agonist.[2][3] This guide will focus on this established mechanism of action.

Pharmacology and Mechanism of Action

L-AP4, the active enantiomer in this compound, exhibits agonist activity at all four subtypes of group III mGluRs, albeit with varying potencies. These receptors are coupled to the Gαi/o family of G-proteins.[2]

Upon binding of L-AP4, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][4] The βγ subunits of the G-protein can also directly modulate the activity of ion channels, most notably by inhibiting voltage-gated calcium channels (VGCCs) at the presynaptic terminal.[2][5] This reduction in calcium influx is a key mechanism through which L-AP4 suppresses the release of neurotransmitters, including glutamate.[2][5]

Signaling Pathway of L-AP4 at Group III mGluRs

Quantitative Data

The following table summarizes the potency of L-AP4 at the different human group III mGluR subtypes.

| Receptor Subtype | EC50 (μM) | Reference(s) |

| mGluR4 | 0.1 - 0.13 | |

| mGluR6 | 1.0 - 2.4 | |

| mGluR7 | 249 - 337 | |

| mGluR8 | 0.29 |

EC50 values represent the concentration of L-AP4 required to elicit a half-maximal response in in vitro functional assays.

Role in CNS Research

Modulation of Synaptic Transmission and Plasticity

L-AP4 is widely used to study synaptic transmission and plasticity. Its ability to suppress excitatory postsynaptic currents makes it a valuable tool for investigating the role of presynaptic inhibition in neural circuits.

Long-Term Depression (LTD): The induction of some forms of LTD, a long-lasting decrease in synaptic efficacy, is dependent on the activation of mGluRs. While NMDAR-dependent LTD is well-characterized, mGluR-dependent LTD provides an alternative mechanism for synaptic weakening. L-AP4 can be used to investigate the contribution of group III mGluRs to LTD at various synapses.[6] For instance, activation of group III mGluRs can depress synaptic transmission, a phenomenon that shares mechanistic similarities with LTD.[7]

Neuroprotection

Excessive glutamate release is a key contributor to neuronal damage in various neurological conditions, including stroke and traumatic brain injury. By inhibiting presynaptic glutamate release, L-AP4 and other group III mGluR agonists have demonstrated significant neuroprotective effects in preclinical models.[8]

In a rodent model of diffuse brain injury, administration of L-AP4 resulted in a decreased number of damaged neurons and improved motor and cognitive performance.[9] This neuroprotective effect is largely attributed to the activation of mGluR4.[8] Studies have shown that in cortical cultures from mGluR4 knockout mice, the neuroprotective effects of group III mGluR agonists against NMDA toxicity are abolished.[8]

Learning and Memory

The modulation of synaptic plasticity by group III mGluRs implicates them in learning and memory processes. Studies using L-AP4 in behavioral models have provided insights into these roles. For example, intracerebroventricular injection of L-AP4 has been shown to produce a selective impairment in spatial learning in the Morris water maze and 8-arm maze tasks in rats.[10] This suggests that group III mGluR activation plays a significant role in the cognitive processes underlying spatial memory formation.

Experimental Protocols

Electrophysiological Recording in Acute Brain Slices

Objective: To investigate the effect of this compound on synaptic transmission in a specific brain region.

Materials:

-

This compound

-

Standard artificial cerebrospinal fluid (aCSF)

-

Sucrose-based slicing solution

-

Vibrating microtome

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software

-

Glass microelectrodes

-

Stimulating electrode

Procedure:

-

Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based slicing solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in the ice-cold, oxygenated sucrose (B13894) solution. Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region.

-

Slice Recovery: Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature.

-

Recording: Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Electrode Placement: Place a stimulating electrode to activate the desired synaptic pathway. Obtain whole-cell patch-clamp recordings from a target neuron using a glass microelectrode filled with an appropriate internal solution.

-

Baseline Recording: Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes to ensure a stable response.

-

DL-AP4 Application: Prepare a stock solution of this compound in water or aCSF. Dilute the stock solution to the desired final concentration in the perfusion aCSF and bath-apply it to the slice.

-

Data Acquisition: Record the synaptic responses during and after the application of DL-AP4 to observe its effect on synaptic transmission.

-

Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effects.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Materials:

-

This compound

-

Microdialysis probes

-

Guide cannula

-

Stereotaxic apparatus

-

Microinfusion pump

-

Fraction collector

-

HPLC system for neurotransmitter analysis

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest and secure it with dental cement. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.

-

DL-AP4 Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve DL-AP4 in the aCSF perfusion solution.

-

Post-Administration Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC coupled with an appropriate detector (e.g., electrochemical or fluorescence).

-

Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the correct placement of the microdialysis probe.

Experimental Workflow for In Vivo Microdialysis

Morris Water Maze

Objective: To assess the effects of this compound on spatial learning and memory.

Materials:

-

This compound

-

Circular water tank (Morris water maze)

-

Submerged escape platform

-

Video tracking system and software

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempera paint)

Procedure:

-

Apparatus Setup: Fill the water maze with water and make it opaque. Place a submerged platform in a fixed location in one of the quadrants. The water temperature should be maintained at a consistent temperature (e.g., 20-22°C). Arrange distinct visual cues around the room, visible from the maze.

-

Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the training or testing session, according to the experimental design (e.g., intracerebroventricular or systemic injection).

-

Acquisition Phase (Training): This phase typically lasts for several consecutive days.

-

Place the animal into the water at one of the four designated start positions, facing the wall of the tank.

-

Allow the animal to swim and find the hidden platform. The latency to find the platform is recorded.

-

If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day for each animal, varying the start position.

-

-

Probe Trial (Memory Test): Typically conducted 24 hours after the last training session.

-

Remove the escape platform from the maze.

-

Place the animal in the maze at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).

-

The video tracking system records the swim path, time spent in the target quadrant (where the platform was located), and the number of crossings over the former platform location.

-

-

Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention.

Conclusion

This compound, through its active L-isomer, is a potent and selective agonist of group III metabotropic glutamate receptors. Its ability to presynaptically inhibit neurotransmitter release has established it as an indispensable tool in CNS research. It has been instrumental in elucidating the roles of group III mGluRs in synaptic transmission, plasticity, neuroprotection, and cognitive functions. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound to further explore the complexities of the central nervous system. As research into the therapeutic potential of modulating glutamatergic transmission continues, the precise application of pharmacological tools like this compound will remain critical for advancing our understanding and developing novel treatments for neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Glutamate receptor antagonist | Hello Bio [hellobio.com]

- 4. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-AP4 Sodium Salt as a Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a classical and widely utilized pharmacological tool in neuroscience research. As a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), it plays a crucial role in the investigation of synaptic transmission, neuronal excitability, and the therapeutic potential of targeting this receptor group in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of DL-AP4, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its effects in various experimental paradigms.

Introduction to DL-AP4 and Group III Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals.[1][2] Their activation is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately results in the inhibition of neurotransmitter release, such as glutamate and GABA.[4]

DL-AP4 is a highly selective agonist for group III mGluRs relative to other mGluRs and ionotropic glutamate receptors.[5] Its ability to depress synaptic transmission has made it an invaluable tool for elucidating the physiological roles of these receptors.[6] While it is a group-selective agonist, its potency varies across the different subtypes within group III.[5]

Pharmacological Profile of DL-AP4

The subtype selectivity of DL-AP4 is defined by its potency (EC50) and binding affinity (Ki) at each of the four group III mGluR subtypes. The following tables summarize the available quantitative data for L-AP4, the active isomer of the DL-AP4 racemic mixture.

Table 1: Potency (EC50) of L-AP4 at Group III mGlu Receptor Subtypes

| Receptor Subtype | EC50 (µM) | Source(s) |

| mGluR4 | 0.1 - 0.13 | [7] |

| mGluR6 | 1.0 - 2.4 | |

| mGluR7 | 249 - 337 | |

| mGluR8 | 0.29 |

Table 2: Effects of L-AP4 in In Vitro Preparations

| Preparation | L-AP4 Concentration | Observed Effect | Reference |

| Cultured Olfactory Bulb Neurons | 1 µM - 300 µM (maximal near 30 µM) | Inhibition of high-threshold calcium currents and excitatory synaptic transmission. | [8] |

| Retinal Ganglion Cells | 50 nM | Reduction of synaptic noise. | [9] |

| Cerebellar Granule Cells | Not Specified | Promotes cell survival. | [9] |

| Cortical Neurons | Not Specified | Neuroprotection against NMDA toxicity. | [9] |

| Locust Muscle Membrane | 0.1 M | Antagonizes the excitatory action of glutamate. | [10] |

| Rat Hippocampal Slice | Apparent Kd of 2.5 µM | Antagonizes excitatory synapses in the lateral perforant path. | [10] |

Signaling Pathway of DL-AP4 at Group III mGluRs

Activation of presynaptic group III mGluRs by DL-AP4 initiates a signaling cascade mediated by the Gi/o protein.[3] The α subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3] The βγ subunit can directly modulate the activity of voltage-gated calcium channels, leading to their inhibition and a subsequent reduction in neurotransmitter release.[3][4][9]

Experimental Protocols

Preparation and Storage of DL-AP4 Solutions

Proper preparation and storage of DL-AP4 solutions are critical for experimental consistency.

-

Solubility : DL-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[4] For higher concentrations, gentle warming and sonication may be necessary.[4]

-

Stock Solution Preparation :

-

Weigh the desired amount of DL-AP4 sodium salt.

-

Add a small volume of sterile deionized water or a dilute NaOH solution to dissolve the powder. A basic pH may be required for complete dissolution.[9]

-

Vortex until the DL-AP4 is completely dissolved.[9]

-

Bring the solution to the final desired volume with sterile deionized water.[9]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[9][11]

-

-

Storage :

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of DL-AP4 on excitatory postsynaptic currents (EPSCs).[4]

Methodology:

-

Preparation : Prepare acute brain slices (e.g., 300-400 µm thick from the hippocampus or olfactory bulb) or cultured primary neurons.[4][11]

-

Recording Setup :

-

Use a standard patch-clamp rig with a perfusion system.[4]

-

The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.[4]

-

The internal pipette solution should contain GTP (e.g., 0.3 mM) to enable G-protein signaling.[4] A typical internal solution might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.[11]

-

-

Recording Procedure :

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.[11]

-

Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.[4]

-

Record a stable baseline of EPSCs for at least 5-10 minutes.[4]

-

Bath-apply DL-AP4 at the desired concentration (e.g., 10-100 µM).[4]

-

Record the effect of DL-AP4 on the EPSC amplitude for 10-20 minutes or until a stable effect is observed.[4][11]

-

Wash out DL-AP4 with aCSF and record the recovery of the EPSC amplitude.[4]

-

-

Data Analysis :

In Vivo Microdialysis

This protocol measures the effect of DL-AP4 on neurotransmitter release in a specific brain region.[4]

Methodology:

-

Animal Preparation : Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.[4]

-

Probe Implantation : Surgically implant a microdialysis probe into the target brain region (e.g., dorsal striatum).[4]

-

Perfusion : Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[4]

-

Sample Collection : Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[4]

-

DL-AP4 Administration : Administer DL-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[4]

-

Data Analysis : Analyze the dialysate samples using techniques like HPLC to quantify neurotransmitter levels and determine the effect of DL-AP4.

Calcium Imaging

This protocol measures changes in intracellular calcium levels following the activation of group III mGluRs by DL-AP4.

Methodology:

-

Cell Preparation : Culture neurons on coverslips.[9] Load cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.[12][13]

-

Imaging Setup : Place the coverslip in a recording chamber on an inverted microscope equipped for fluorescence imaging.[9]

-

Baseline Recording : Perfuse the cells with a physiological buffer and record baseline fluorescence for a stable period.[9]

-

DL-AP4 Application : Switch the perfusion to a buffer containing the desired concentration of DL-AP4.[9]

-

Data Acquisition : Continuously record fluorescence intensity before, during, and after DL-AP4 application.

-

Data Analysis : Quantify changes in fluorescence intensity over time to determine the effect of DL-AP4 on intracellular calcium concentration.

Applications in Preclinical Models

DL-AP4 has been utilized in various rodent models of neurological disorders to investigate the therapeutic potential of targeting group III mGluRs.

Table 3: Effects of L-AP4 in Rodent Models of Neurological Disorders

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Rat (Sprague-Dawley) - Diffuse Brain Injury | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury. | Number of Damaged Neurons | Decreased compared to saline-treated controls. | [2] |

| Rat (Sprague-Dawley) - Diffuse Brain Injury | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury. | Motor Performance Score | Improved performance at 1, 3, 7, and 14 days post-injury. | [2] |

| Rat - Pain (Carrageenan-induced inflammation) | Systemic (i.p.) or local (intraplantar) administration of L-AP4. | Paw Edema | Reduction in paw edema compared to vehicle-treated controls. | [2] |

| Rat - Angiotensin II-induced behavioral changes | L-AP4 (5 µl of 80 mM solution, i.c.v.) 15 minutes prior to Angiotensin II (1 nmol, i.c.v.). | Passive and Active Avoidance Responses | Prevented the behavioral effects of Angiotensin II administration. | [14] |

Troubleshooting Common Issues in DL-AP4 Experiments

| Issue | Potential Cause | Troubleshooting Steps | Reference |

| Inconsistent or no inhibition of synaptic transmission | L-AP4 Degradation | Prepare fresh L-AP4 solution for each experiment. Ensure proper storage of stock solutions. | [4] |

| Low Receptor Expression | Use a cell type known to express high levels of group III mGluRs (e.g., hippocampal or olfactory bulb neurons). Verify receptor expression via Western blot or qPCR if using a recombinant system. | [4] | |

| Receptor Desensitization | Limit the duration of L-AP4 application. Ensure adequate washout periods between applications. | [4] | |

| Inadequate Concentration | The effective concentration of L-AP4 is highly dependent on the mGluR subtype. EC50 values range from sub-micromolar for mGluR4 and mGluR8 to high micromolar or even millimolar for mGluR7. | [11] |

Conclusion

This compound remains an essential pharmacological agent for the study of group III metabotropic glutamate receptors. Its selective agonism allows for the targeted investigation of the roles these receptors play in modulating synaptic transmission and their potential as therapeutic targets for a range of neurological disorders. This guide provides a comprehensive resource for researchers, offering detailed data, protocols, and troubleshooting advice to facilitate effective and reproducible experimentation with DL-AP4.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jneurosci.org [jneurosci.org]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-AP4, a potent agonist of group III metabotropic glutamate receptor, decreases central action of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of DL-AP4 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a widely utilized pharmacological tool in neuroscience research. As a racemic mixture, its activity is primarily attributed to the L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4), a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacology of DL-AP4, detailing its mechanism of action, quantitative pharmacological data, and key experimental protocols for its characterization.

Core Pharmacology

DL-AP4 acts as a competitive glutamate antagonist at certain glutamate binding sites, with an apparent dissociation constant (Kd) of 66 μM.[1] However, its most prominent and widely studied activity is the selective agonism of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to modulate neurotransmitter release.

The L-isomer, L-AP4, is significantly more potent than the D-isomer at these receptors. The primary downstream signaling cascade initiated by L-AP4 involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the liberated Gβγ subunits can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of DL-AP4 and its active isomer, L-AP4, at group III mGluRs. It is important to note that much of the detailed subtype selectivity has been characterized using the L-enantiomer.

Table 1: Binding Affinity of AP4 Analogs at Group III mGluRs

| Compound | Receptor Subtype | Kd / Ki (nM) | Radioligand | Source of Receptor | Reference |

| DL-AP4 | Glutamate Binding Sites | 66,000 (Kd) | [3H]Glutamate | Rat brain synaptic membranes | [1] |

| L-AP4 | mGluR4a | 441 (Kd) | [3H]L-AP4 | BHK cells expressing mGluR4a | [2] |

| L-AP4 | mGluR8 | Not explicitly found | [3H]L-AP4 | HEK293 cells expressing mGluR8a | [3] |

Table 2: Functional Potency (EC50) of L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | EC50 (μM) | Assay Type | Cell Line | Reference |

| mGluR4 | 0.1 - 0.13 | cAMP formation | Various | [4] |

| mGluR6 | 1.0 - 2.4 | cAMP formation | Various | [4] |

| mGluR7 | 249 - 337 | cAMP formation | Various | [4] |

| mGluR8 | 0.29 | cAMP formation | Various | [4] |

Signaling Pathways

Activation of group III mGluRs by DL-AP4 (via its L-isomer) triggers a cascade of intracellular events, primarily mediated by the Gi/o family of G-proteins. The canonical signaling pathway is depicted below.

References

The Agonist Profile of DL-AP4 Sodium Salt at Glutamate Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) sodium salt is a classical and widely utilized pharmacological tool in the study of glutamate (B1630785) neurotransmission. As a structural analog of the neurotransmitter glutamate, DL-AP4 exhibits a notable selectivity profile, primarily acting as an agonist at group III metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth analysis of the effects of DL-AP4 on various glutamate receptor subtypes, with a particular focus on its interactions with mGluR4, mGluR6, mGluR7, and mGluR8. This document synthesizes quantitative data on its potency and efficacy, details common experimental protocols for its study, and presents visual representations of its signaling pathways and experimental applications.

Introduction to DL-AP4 and Group III Metabotropic Glutamate Receptors

Glutamate receptors are fundamental to excitatory synaptic transmission in the central nervous system and are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[1] The mGluRs are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[2] They are further divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2]

Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are the primary targets of DL-AP4.[2][3] These receptors are typically located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate.[2][4] Activation of group III mGluRs is predominantly coupled to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade ultimately results in the modulation of ion channels, such as the inhibition of voltage-dependent calcium channels, which contributes to the suppression of neurotransmitter release.[4][5]

DL-AP4, and its more active L-isomer (L-AP4), has been instrumental in elucidating the physiological roles of group III mGluRs in various brain regions and is a valuable tool for investigating their therapeutic potential in neurological and psychiatric disorders characterized by excessive glutamate transmission.[2][6]

Quantitative Pharmacological Profile of L-AP4 at Group III mGluR Subtypes

The potency and efficacy of L-AP4, the active enantiomer of DL-AP4, vary across the different group III mGluR subtypes. The following table summarizes the reported EC50 values for L-AP4 at human or rat group III mGluRs. It is important to note that these values can differ based on the experimental system and assay conditions.

| Receptor Subtype | Reported EC50 (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | |

| mGluR6 | 0.6 - 2.4 | [7] |

| mGluR7 | 170 - 337 | [8] |

| mGluR8 | 0.29 |

Table 1: Potency of L-AP4 at Group III mGluR Subtypes. Lower EC50 values indicate higher potency.

As indicated in the table, L-AP4 demonstrates the highest potency at mGluR4 and mGluR8, with sub-micromolar to low micromolar EC50 values.[9] Its potency at mGluR6 is slightly lower, while it is significantly less potent at mGluR7, requiring high micromolar to sub-millimolar concentrations for activation.[8][9] This differential potency allows for some degree of pharmacological dissection of group III mGluR function in native tissues.

In addition to its agonist activity at group III mGluRs, DL-AP4 has been reported to act as a partial co-agonist at NMDA receptors with an EC50 of 25 μM in Xenopus oocytes expressing NR1-1a/NR2A subunits.[10]

Signaling Pathways of DL-AP4 at Group III mGluRs

The primary mechanism of action for DL-AP4 at group III mGluRs involves the activation of pertussis toxin (PTX)-sensitive Gαi/o proteins.[4][5] This initiates a signaling cascade that leads to the presynaptic inhibition of neurotransmitter release.

Caption: Signaling pathway of DL-AP4 at presynaptic group III mGluRs.

Upon binding of DL-AP4 to the receptor, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to decreased production of cAMP.[2] The Gβγ subunit can also directly inhibit voltage-gated calcium channels.[5] The reduction in both cAMP levels and calcium influx ultimately suppresses the release of glutamate from the presynaptic terminal.[4][5]

Experimental Protocols

The following sections outline common methodologies used to characterize the effects of DL-AP4 on glutamate receptors.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the effects of DL-AP4 on ion channel activity and synaptic transmission in individual neurons.[4][5]

Objective: To determine the effect of DL-AP4 on postsynaptic currents or presynaptic neurotransmitter release.

Methodology:

-

Prepare acute brain slices or cultured neurons.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or currents evoked by voltage steps.

-

Perfuse the recording chamber with a solution containing DL-AP4 at a known concentration.

-

Record changes in synaptic activity or evoked currents in the presence of DL-AP4.

-

Wash out the drug to observe recovery to baseline.

Caption: Workflow for a typical whole-cell electrophysiology experiment.

GTPγS Binding Assay

This biochemical assay measures the activation of G proteins by agonists like DL-AP4 in cell membranes expressing the receptor of interest.

Objective: To quantify the ability of DL-AP4 to stimulate G protein activity at a specific mGluR subtype.

Methodology:

-

Prepare cell membranes from a cell line stably expressing a specific group III mGluR subtype (e.g., CHO or HEK293 cells).

-

Incubate the membranes with increasing concentrations of DL-AP4 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Activated G proteins will bind [35S]GTPγS.

-

Separate the membrane-bound [35S]GTPγS from the unbound nucleotide using filtration.

-

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

-

Plot the concentration-response curve to determine the EC50 and maximal stimulation (Emax) for DL-AP4.

Caption: Workflow for a GTPγS binding assay.

Conclusion

DL-AP4 sodium salt remains a cornerstone pharmacological agent for the investigation of group III metabotropic glutamate receptors. Its well-characterized, albeit not perfectly selective, agonist profile allows for the functional probing of these receptors in a variety of experimental paradigms. A thorough understanding of its differential potency at mGluR subtypes, its canonical signaling pathways, and the appropriate experimental methodologies for its use is critical for researchers, scientists, and drug development professionals seeking to unravel the complexities of glutamatergic signaling and explore novel therapeutic avenues for neurological and psychiatric disorders. The continued use of DL-AP4, in conjunction with more subtype-selective compounds, will undoubtedly further our understanding of the physiological and pathological roles of group III mGluRs.

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. L-AP4 - Wikipedia [en.wikipedia.org]

- 4. jneurosci.org [jneurosci.org]

- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constitutive activity of metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on DL-AP4 Sodium Salt and Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a salt of the glutamate (B1630785) analogue, serves as a pivotal research tool for elucidating the mechanisms of synaptic plasticity. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), DL-AP4 has been instrumental in defining the role of these presynaptic receptors in modulating neurotransmitter release and influencing long-term changes in synaptic strength. This technical guide provides an in-depth overview of the foundational research on DL-AP4, detailing its mechanism of action, its effects on long-term potentiation (LTP) and long-term depression (LTD), and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized to facilitate understanding.

Introduction: DL-AP4 and Group III Metabotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors.[1][2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger systems.[3][4][5] These receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][6][7]

DL-AP4 is a classical and widely utilized selective agonist for group III mGluRs.[2][4] This group includes mGluR4, mGluR6, mGluR7, and mGluR8.[2][6][7] With the exception of mGluR6, which is primarily found on retinal bipolar cells, the group III mGluRs are typically located on presynaptic terminals.[1][2][4] Here, they function as autoreceptors that, when activated, provide negative feedback to inhibit further glutamate release.[2][4][8] This presynaptic inhibitory action makes them critical regulators of synaptic strength and plasticity.

Mechanism of Action of DL-AP4

The activation of group III mGluRs by DL-AP4 initiates a cascade of intracellular events characteristic of Gαi/o protein coupling.[4][7] This leads to two primary downstream effects that collectively reduce presynaptic neurotransmitter release.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][7] A decrease in cAMP reduces the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates various presynaptic proteins to facilitate vesicle release.[9][10]

-

Modulation of Ion Channels: The Gβγ subunit, dissociated from the Gα subunit upon receptor activation, can directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs).[1][8][11] This action reduces calcium influx into the presynaptic terminal upon arrival of an action potential, a critical step for triggering the fusion of synaptic vesicles with the membrane and subsequent glutamate release.[11][12]

While both pathways contribute, the reduction in cytoplasmic free Ca2+ concentration appears to be the more dominant mechanism for the DL-AP4-induced inhibition of glutamate release, as the effect can be observed even without detectable changes in cAMP.[12] This entire process is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein.[11][12]

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurochemical basis for learning and memory.[13] The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a persistent weakening.

Inhibition of Long-Term Potentiation (LTP)

LTP induction typically requires strong activation of postsynaptic NMDA receptors, leading to a significant influx of calcium and the activation of downstream kinases.[13][14] By activating presynaptic group III mGluRs, DL-AP4 reduces the amount of glutamate released in response to high-frequency stimulation. This reduction in available glutamate can prevent the sufficient depolarization and NMDA receptor activation required to induce LTP. Studies in the dentate gyrus of freely moving rats have shown that administration of a group III mGluR agonist like L-AP4 significantly inhibits LTP at concentrations that do not affect basal synaptic transmission.[15]

Involvement in Long-Term Depression (LTD)

The role of DL-AP4 in LTD is more complex and can be synapse-specific. In some brain regions, activation of group III mGluRs is critically required for the induction of LTD.[15] For example, in the dentate gyrus, while L-AP4 itself did not induce LTD, blocking its receptors with an antagonist impaired the expression of LTD induced by low-frequency stimulation.[15] In other areas, such as the perirhinal cortex, high concentrations of L-AP4 (0.1–1 mM) produced only a temporary, acute depression of synaptic transmission during the application period, rather than a lasting LTD.[6] This suggests that while group III mGluRs are involved in depressive forms of plasticity, their specific role can vary depending on the neural circuit.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological profile of L-AP4 and its effects on synaptic transmission.

Table 1: Pharmacological Profile of L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | EC₅₀ (μM) | Potency Rank | Reference |

| mGluR4 | 0.1 - 0.13 | 1 | |

| mGluR8 | 0.29 | 2 | |

| mGluR6 | 1.0 - 2.4 | 3 | |

| mGluR7 | 249 - 337 | 4 |

EC₅₀ values represent the concentration of agonist that gives half-maximal response. Lower values indicate higher potency.

Table 2: Reported Effects of Group III mGluR Agonists on Synaptic Transmission

| Brain Region | Agonist (Concentration) | Effect | Reference |

| Hippocampus (CA1) | L-AP4 (300 µM) | Depressed fEPSP amplitude to 62% of control | [16] |

| Cortico-RT Synapse | (S)-3,4-DCPG (10 µM) | Reduced first EPSC peak amplitude to 37% of baseline | [8] |

| LOT-PC Synapse | DCPG (300 nM) | Reduced synaptic transmission to 52.1% of baseline | [3] |

fEPSP: field Excitatory Postsynaptic Potential; EPSC: Excitatory Postsynaptic Current; LOT-PC: Lateral Olfactory Tract-Piriform Cortex; RT: Reticular Thalamic Nucleus. DCPG is a selective agonist for mGluR8.

Experimental Protocols

Investigating the effects of DL-AP4 on synaptic plasticity typically involves electrophysiological recordings from acute brain slices. Below is a generalized protocol for such an experiment.

Preparation of Acute Brain Slices

This protocol describes a standard procedure for obtaining viable brain slices for electrophysiology.[17][18][19]

-

Anesthesia and Perfusion:

-

Deeply anesthetize the animal (e.g., a young adult rodent) using an approved method (e.g., isoflurane (B1672236) or injectable anesthetic).

-

Perform a transcardial perfusion with ice-cold, carbogenated (95% O₂/5% CO₂) NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to clear blood and protect the brain tissue.

-

-

Brain Extraction and Slicing:

-

Rapidly decapitate the animal and extract the brain, immediately submerging it in the ice-cold protective aCSF.

-

Isolate the brain region of interest (e.g., hippocampus).

-

Mount the tissue block onto the stage of a vibrating microtome (vibratome).

-